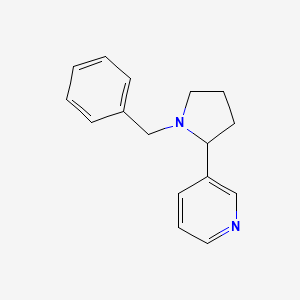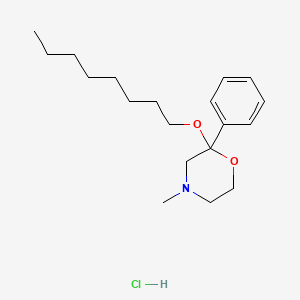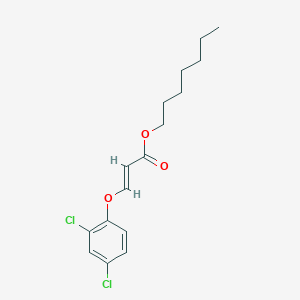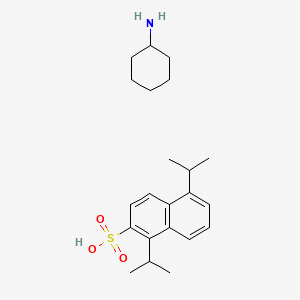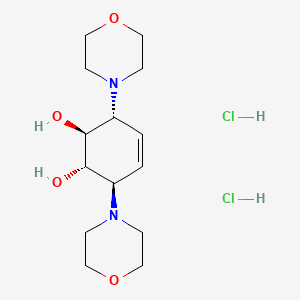![molecular formula C21H19IN2S B12699306 1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide CAS No. 60435-31-6](/img/structure/B12699306.png)
1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide is a complex organic compound with a unique structure that combines quinolinium and benzothiazolium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide typically involves the condensation of 3-methyl-3H-benzothiazol-2-one with a suitable quinolinium precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazolium and quinolinium moieties.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted derivatives with functional groups replacing hydrogen atoms.
Scientific Research Applications
1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can interact with cellular proteins, inhibiting their activity and leading to cell death. The pathways involved include the induction of oxidative stress and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3H-benzothiazol-2-one
- 2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-phenylethanone
- 1-(3-Methyl-1,3-benzothiazol-2-ylidene)-3-phenoxyacetone
Uniqueness
1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide is unique due to its combined quinolinium and benzothiazolium structure, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and fluorescent probes .
Properties
CAS No. |
60435-31-6 |
|---|---|
Molecular Formula |
C21H19IN2S |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2E)-3-methyl-2-[(E)-3-(1-methylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C21H19N2S.HI/c1-22-17(15-14-16-8-3-4-10-18(16)22)9-7-13-21-23(2)19-11-5-6-12-20(19)24-21;/h3-15H,1-2H3;1H/q+1;/p-1 |
InChI Key |
IEYXZQFNQJFMOD-UHFFFAOYSA-M |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4C=C3)C.[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


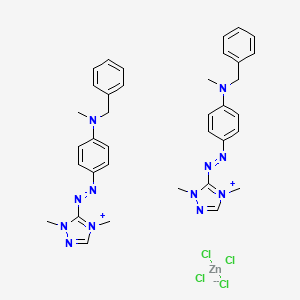

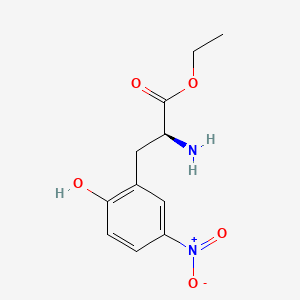
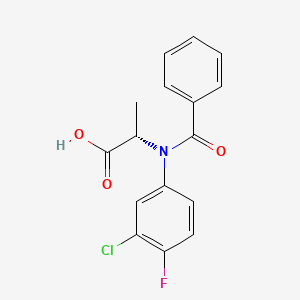
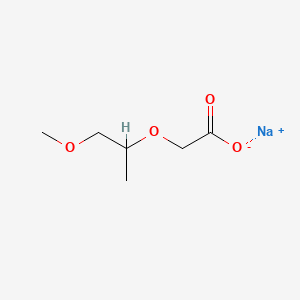
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
